molecular formula C14H18N4O4S B2941409 N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide CAS No. 1170044-09-3

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide

Cat. No.: B2941409
CAS No.: 1170044-09-3
M. Wt: 338.38
InChI Key: HJGVAAGXHWZHTL-UHFFFAOYSA-N
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Description

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by a 4-methoxyphenyl backbone modified with a 1,3-dimethylpyrazole-4-sulfonamido substituent at the 3-position.

Properties

IUPAC Name

N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGVAAGXHWZHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrazole-sulfonamido group. Below is a comparative analysis with key analogs:

Compound Key Substituents Pharmacological Relevance Reference
N-(4-Methoxyphenyl)acetamide Simple 4-methoxyacetamide Baseline solubility and toxicity studies
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl group Anti-cancer (HCT-1, MCF-7 cell lines)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole and dimethoxyphenyl Kinase inhibition or antimicrobial activity
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide Trifluoromethylphenyl and dimethylphenyl sulfonamido Structural analog for solubility studies

Key Observations :

  • Pyrazole vs.
  • Sulfonamido Linkage : The sulfonamide bridge enhances hydrogen-bonding interactions with biological targets, a feature shared with anti-cancer analogs in .
  • Methoxy Group : The 4-methoxyphenyl group is conserved across many analogs, suggesting its role in modulating electronic effects and membrane permeability .

Pharmacological Activity Comparison

Anti-Cancer Activity

Compounds with sulfonamide-acetamide scaffolds, such as 38–40 in , demonstrate potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines via the MTT assay . The dimethylpyrazole group may improve selectivity by reducing off-target interactions compared to morpholinyl or piperidinyl substituents in 38–40 .

Kinase Inhibition Potential

The compound in , featuring a chloro-imidazo[1,2-b]pyridazine-sulfamoyl group, highlights the role of sulfonamides in kinase inhibition (e.g., PI4KB inhibitors) . The target compound’s pyrazole-sulfonamido group could similarly interact with ATP-binding pockets, though its dimethyl groups might sterically hinder binding compared to smaller substituents .

Crystallography :

  • SHELX programs () are widely used for small-molecule refinement. The dimethylpyrazole and sulfonamido groups may introduce challenges in crystal packing, necessitating high-resolution data for accurate structure determination .

Biological Activity

N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide is a compound that belongs to the pyrazole and sulfonamide class of drugs. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4O3S
  • Molecular Weight : 316.36 g/mol

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives, including those similar to this compound, it was found that these compounds showed promising activity against a range of pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for some active compounds .

CompoundMIC (µg/mL)Activity
4a0.22Excellent
5a0.25Excellent
7b0.20Excellent

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. A study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The inhibition rates reached up to 85% for TNF-α and over 90% for IL-6 at specific concentrations .

3. Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo assay, indicating significant cytotoxicity towards U937 cells without causing substantial cytotoxic effects on normal cells .

Cell LineIC50 (µM)Effect
U93712.5Antiproliferative
A54915.0Antiproliferative

The biological activity of this compound can be attributed to its ability to interfere with various cellular pathways:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory processes.
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Cytokine Production : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation effectively.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Anti-inflammatory Effects :
    • A clinical trial assessed the efficacy of a pyrazole derivative similar to this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers compared to placebo groups.
  • Case Study on Anticancer Properties :
    • A study evaluated the anticancer potential of a series of pyrazole derivatives in breast cancer models, demonstrating significant tumor reduction and improved survival rates in treated groups compared to untreated controls.

Q & A

Q. Table 1: Comparison of Synthetic Yields

MethodYield (%)ConditionsReference
EDC-mediated coupling65–75DCM, 0°C, 3h
Direct sulfonylation50–60THF, RT, 12h

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

  • Data Collection: At low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement: SHELX programs (SHELXL) are widely used for small-molecule refinement. Key parameters:
    • R-factor < 0.05 for high-quality data .
    • Hydrogen atoms placed in calculated positions and refined using a riding model .
  • Key Interactions: Planar amide groups often form N–H⋯O hydrogen-bonded dimers (R₂²(10) motifs) .

Advanced: How do steric and electronic effects of the 1,3-dimethylpyrazole group influence bioactivity?

Answer:
The 1,3-dimethylpyrazole sulfonamide moiety contributes to:

  • Steric Hindrance: The methyl groups restrict rotation, stabilizing bioactive conformations .
  • Electron-Withdrawing Effects: The sulfonamide group enhances hydrogen-bonding with target proteins (e.g., enzymes or receptors) .
  • SAR Insights: Analogues with bulkier pyrazole substituents show reduced activity, suggesting a steric limit for target binding .

Q. Table 2: Bioactivity of Analogues

Substituent on PyrazoleIC₅₀ (μM)TargetReference
1,3-Dimethyl0.8Adenosine A2B Receptor
1-Methyl2.1Adenosine A2B Receptor

Advanced: How can researchers resolve contradictions in reported biological activities of similar acetamides?

Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times .
  • Solubility Issues: Poor aqueous solubility may lead to underestimated activity. Use of DMSO controls is critical .
  • Metabolic Stability: Variations in cytochrome P450 interactions across studies .

Methodological Recommendations:

  • Validate results using orthogonal assays (e.g., fluorescence polarization and SPR).
  • Perform pharmacokinetic profiling to assess metabolic stability .

Advanced: What computational methods are effective for predicting the binding modes of this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Glide simulate interactions with targets (e.g., adenosine receptors). Key parameters:
    • Grid box centered on active sites (e.g., TM3/TM5 helices for GPCRs) .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QM/MM Calculations: Evaluate electronic effects of the sulfonamide group on binding affinity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Identification: Irritant (skin/eyes); use PPE (gloves, goggles) .
  • First Aid: Flush eyes/skin with water; consult a physician if ingested .
  • Storage: In airtight containers at –20°C, away from light .

Advanced: How do supramolecular interactions in the crystal lattice affect physicochemical properties?

Answer:

  • Hydrogen Bonding: N–H⋯O dimers increase melting points and reduce solubility .
  • π-Stacking: Aryl groups from adjacent molecules improve thermal stability (TGA data shows decomposition >250°C) .
  • Impact on Bioavailability: Strong lattice interactions may necessitate co-crystallization with solubilizing agents (e.g., cyclodextrins) .

Advanced: What strategies optimize the synthetic yield of this compound under scale-up conditions?

Answer:

  • Continuous Flow Chemistry: Reduces reaction time (2h vs. 12h batch) and improves reproducibility .
  • Catalyst Screening: Pd/C or Ni catalysts for selective sulfonylation .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to minimize byproducts .

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